An In-Depth Technical Guide to 5-Bromoquinolin-8-amine: Properties, Structure, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Bromoquinolin-8-amine: Properties, Structure, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of a vast array of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of drugs for a wide range of therapeutic areas, including infectious diseases and oncology.[3][4] Within this important class of compounds, 5-Bromoquinolin-8-amine emerges as a key synthetic intermediate, offering a versatile platform for the generation of novel molecular entities. The strategic placement of the bromine atom at the C5-position and the amino group at the C8-position provides two reactive handles for diverse chemical modifications. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 5-Bromoquinolin-8-amine, with a focus on its utility in modern drug discovery and development.
Chemical Properties and Structure
5-Bromoquinolin-8-amine is a solid at room temperature with the chemical formula C₉H₇BrN₂.[5][6] Its structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring, substituted with a bromine atom at position 5 and an amino group at position 8.
Table 1: Physicochemical Properties of 5-Bromoquinolin-8-amine
| Property | Value | Reference(s) |
| CAS Number | 53472-18-7 | [5][6] |
| Molecular Formula | C₉H₇BrN₂ | [5][6] |
| Molecular Weight | 223.07 g/mol | [5][6] |
| Melting Point | 109-110 °C | [7] |
| Boiling Point | 353.3 °C at 760 mmHg | [6][8] |
| Density | 1.6 g/cm³ | [8] |
| LogP | 3.20 | [7] |
| Appearance | Yellow solid | [1] |
The presence of the amino group, a strong activating group, and the bromine atom, a deactivating but ortho-, para-directing group, on the quinoline ring significantly influences its reactivity in electrophilic substitution reactions. The lone pair of electrons on the amino group's nitrogen atom increases the electron density of the aromatic system, making it more susceptible to electrophilic attack.
Structural Elucidation: Spectroscopic Analysis
The unequivocal identification and characterization of 5-Bromoquinolin-8-amine rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR (400 MHz, Chloroform-d) δ (ppm): 8.81 (dd, J = 4.2, 1.5 Hz, 1H), 8.49 (dd, J = 8.6, 1.5 Hz, 1H), 7.71 (d, J = 8.2 Hz, 1H), 7.57 (dd, J = 8.5, 4.2 Hz, 1H), 7.08 (d, J = 8.2 Hz, 1H).[1]
¹³C NMR (101 MHz, Chloroform-d) δ (ppm): 152.13, 148.52, 139.02, 136.03, 131.21, 127.72, 123.09, 110.81, 109.91.[1]
-
Interpretation: The ¹H NMR spectrum shows distinct signals in the aromatic region, characteristic of the quinoline ring protons. The coupling patterns (doublets and doublets of doublets) are consistent with the substitution pattern. The ¹³C NMR spectrum displays nine signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the bromine and amino substituents.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups within the molecule.
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine |
| 3100-3000 | C-H stretch (aromatic) | Aromatic Ring |
| 1620-1450 | C=C and C=N stretch | Aromatic Ring |
| 1650-1580 | N-H bend | Primary Amine |
| 1335-1250 | C-N stretch | Aryl Amine |
| ~1050 | C-Br stretch | Aryl Bromide |
-
Interpretation: The presence of a primary amine is confirmed by the characteristic N-H stretching vibrations in the 3450-3250 cm⁻¹ region.[9] The aromatic C-H and C=C/C=N stretching vibrations confirm the quinoline core. The C-Br stretching vibration is expected at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Fragmentation: Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 222 and 224 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[10] The fragmentation pattern of amines is often dominated by alpha-cleavage.[11] For 5-Bromoquinolin-8-amine, fragmentation would likely involve the loss of HCN from the pyridine ring and potentially the loss of the bromine atom.
Synthesis and Purification
The synthesis of 5-Bromoquinolin-8-amine can be approached through the direct bromination of 8-aminoquinoline. However, controlling the regioselectivity of this reaction is crucial to avoid the formation of undesired byproducts.
Synthetic Workflow
Caption: A representative workflow for the synthesis and purification of 5-Bromoquinolin-8-amine.
Experimental Protocol: Synthesis of 5-Bromoquinolin-8-amine
This protocol is based on the electrophilic bromination of 8-aminoquinoline, a reaction known to produce a mixture of mono- and di-brominated products.[2] The subsequent purification is critical for isolating the desired C5-monobrominated product.
Materials:
-
8-Aminoquinoline
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane, Ethyl acetate, and Triethylamine for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-aminoquinoline (1.0 eq) in anhydrous chloroform or dichloromethane.
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (1.0-1.2 eq) or bromine (1.0-1.2 eq) in the same solvent dropwise to the stirred solution. The reaction should be monitored by Thin Layer Chromatography (TLC) to follow the consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline.[2]
Experimental Protocol: Purification
The separation of 5-bromo-8-aminoquinoline from its dibrominated analog is challenging due to their similar polarities.[2] Column chromatography with a basic modifier is often necessary.[12]
-
Column Preparation: Pack a silica gel column using a slurry prepared in a non-polar solvent such as hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. To improve the separation and prevent tailing of the basic amine products, it is recommended to add a small percentage (0.1-1%) of triethylamine to the eluent.[12]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure 5-Bromoquinolin-8-amine.
-
Final Product: Remove the solvent under reduced pressure to yield the purified product as a yellow solid.
Reactivity and Mechanistic Considerations
The chemical reactivity of 5-Bromoquinolin-8-amine is dictated by the interplay of the electron-donating amino group, the electron-withdrawing bromine atom, and the inherent electronic properties of the quinoline ring system.
Electrophilic Aromatic Substitution
The amino group at the C8 position is a powerful activating group, directing electrophiles to the ortho and para positions. The position para to the amino group (C5) is already occupied by a bromine atom. The positions ortho to the amino group are C7 and the nitrogen-containing ring. The bromination of 8-aminoquinoline yielding the 5-bromo and 5,7-dibromo derivatives indicates that the positions activated by the amino group are susceptible to electrophilic attack.[2]
Caption: Simplified mechanism of electrophilic bromination at the C5 position of 8-aminoquinoline.
Nucleophilic Aromatic Substitution and Cross-Coupling Reactions
The bromine atom at the C5 position serves as a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis and drug discovery for building molecular complexity.
Applications in Drug Discovery
The 8-aminoquinoline scaffold is a cornerstone in the development of antimalarial drugs, with primaquine being a classic example.[13][14] 5-Bromoquinolin-8-amine serves as a valuable starting material for the synthesis of novel 8-aminoquinoline derivatives with potential therapeutic applications.
Precursor for Antimalarial Agents
The 8-aminoquinoline core is essential for activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale.[13] Modifications at the C5 position of the quinoline ring can modulate the compound's efficacy, toxicity, and pharmacokinetic properties. The bromine atom in 5-Bromoquinolin-8-amine can be replaced with various aryl or alkyl groups through cross-coupling reactions to generate libraries of novel antimalarial candidates.[7]
Scaffold for Kinase Inhibitors
The quinoline ring is a common scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs.[15] Several quinoline-based compounds have been developed as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[7][16][17] 5-Bromoquinolin-8-amine can be utilized as a building block to synthesize novel quinoline derivatives that can be screened for their inhibitory activity against various kinases. The amino group can be functionalized to introduce side chains that interact with specific residues in the kinase active site, while the C5 position can be modified to enhance potency and selectivity.
Caption: Key application areas of 5-Bromoquinolin-8-amine in drug discovery.
Safety and Handling
5-Bromoquinolin-8-amine is classified as an irritant.[16] It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
5-Bromoquinolin-8-amine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique substitution pattern provides multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for drug discovery. With a solid understanding of its chemical properties, structure, and reactivity, researchers can effectively leverage this compound to develop novel therapeutic agents targeting a range of diseases, from malaria to cancer. The detailed protocols and spectroscopic data provided in this guide serve as a practical resource for scientists working with this important synthetic intermediate.
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